molecular formula C13H13NO B15091231 3-[3-(Aminomethyl)phenyl]phenol

3-[3-(Aminomethyl)phenyl]phenol

Cat. No.: B15091231
M. Wt: 199.25 g/mol
InChI Key: XXHIJMQFKGIROH-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a benzene ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)phenyl]phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which uses salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Electrophilic Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro, halogenated, and sulfonated phenols

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. As a phenol derivative, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its aminomethyl group can interact with biological molecules, potentially inhibiting microbial growth and reducing inflammation .

Comparison with Similar Compounds

3-[3-(Aminomethyl)phenyl]phenol can be compared with other similar compounds such as:

  • 2-(Aminomethyl)phenol
  • 4-(Aminomethyl)phenol
  • 3-(Aminomethyl)benzyl alcohol

These compounds share similar structural features but differ in the position of the aminomethyl group or the presence of additional functional groups.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]phenol

InChI

InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H,9,14H2

InChI Key

XXHIJMQFKGIROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CN

Origin of Product

United States

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